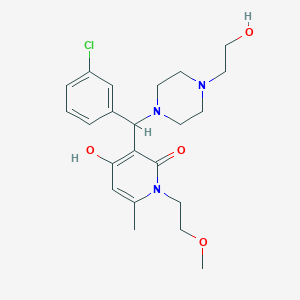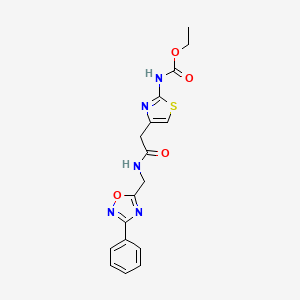
5-(3-Fluorophenyl)oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluorophenyl)oxazol-2-amine is a chemical compound with the molecular formula C9H7FN2O and a molecular weight of 178.16 . It is an oxazole derivative, which is a class of compounds that have been found to have a wide range of biological activities .
Synthesis Analysis
The synthesis of oxazol-2-amine derivatives, including 5-(3-Fluorophenyl)oxazol-2-amine, has been reported in the literature . One method involves a catalyst-free synthesis of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .Molecular Structure Analysis
The molecular structure of 5-(3-Fluorophenyl)oxazol-2-amine consists of a five-membered oxazole ring, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom, attached to a 3-fluorophenyl group .Chemical Reactions Analysis
Oxazole derivatives, including 5-(3-Fluorophenyl)oxazol-2-amine, have been found to exhibit a wide range of biological activities, which are influenced by the substitution pattern on the oxazole ring . The specific chemical reactions that 5-(3-Fluorophenyl)oxazol-2-amine undergoes would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3-Fluorophenyl)oxazol-2-amine, such as its melting point, boiling point, and density, were not found in the search results .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A key application of derivatives of 5-(3-Fluorophenyl)oxazol-2-amine is in antimicrobial activity. Compounds containing a similar structure have been found effective against bacterial and fungal infections. For instance, certain Schiff and Mannich bases bearing a dichloro-fluorophenyl moiety exhibited promising antibacterial and antifungal activities (Karthikeyan et al., 2006). Moreover, novel thiadiazoles and triazoles derived from a structurally similar compound demonstrated in vitro antibacterial and antifungal effects (Dengale et al., 2019).
Antitumor Properties
Compounds related to 5-(3-Fluorophenyl)oxazol-2-amine have shown potential in cancer treatment. A study on novel 2-(4-aminophenyl)benzothiazoles, structurally akin to 5-(3-Fluorophenyl)oxazol-2-amine, revealed selective, potent antitumor properties in vitro and in vivo (Bradshaw et al., 2002).
Fluorescent Properties
Oxazol-5-one fluorophores, which are structurally related to 5-(3-Fluorophenyl)oxazol-2-amine, exhibit unique fluorescent properties. These compounds, such as thiophenyl group-containing oxazol-5-ones, show potential in applications requiring fluorescence, with emission maxima varying with solvent polarity (Urut et al., 2018).
Synthesis of Novel Compounds
The structure of 5-(3-Fluorophenyl)oxazol-2-amine lends itself to the synthesis of a variety of novel compounds. For example, the BF3-catalyzed reaction of related α-diazoacetophenones with chloroacetonitrile resulted in the formation of 5-aryl-2-chloromethyloxazoles, leading to further development of secondary and tertiary amines (Ibata & Isogami, 1989).
Inhibitory Activities Against Inflammation
Derivatives of 5-(3-Fluorophenyl)oxazol-2-amine have been evaluated for their potential as inhibitors of enzymes like 5-lipoxygenase, which play a role in inflammatory diseases such as asthma and rheumatoid arthritis (Suh et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Research into oxazol-2-amine derivatives, including 5-(3-Fluorophenyl)oxazol-2-amine, is ongoing. One study identified novel FLT3 inhibitors and investigated 5-(4-fluorophenyl)-N-phenyloxazol-2-amine as a potential treatment for AML . This suggests that 5-(3-Fluorophenyl)oxazol-2-amine and similar compounds may have potential therapeutic applications in the future.
Propiedades
IUPAC Name |
5-(3-fluorophenyl)-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGFXTMBULKBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)oxazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2440754.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2440756.png)
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440757.png)

![4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)pyridine-2-carbonitrile](/img/structure/B2440760.png)

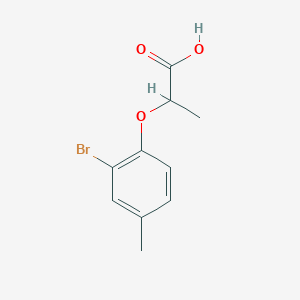
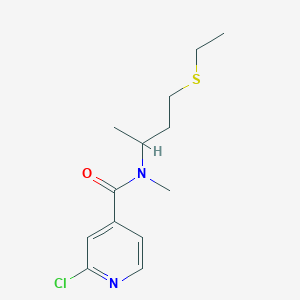
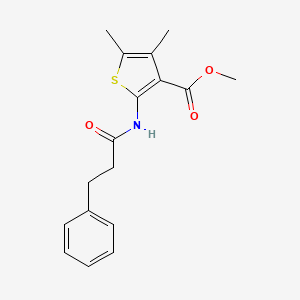


![8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2440770.png)
